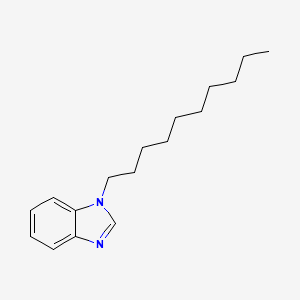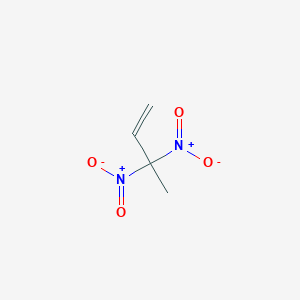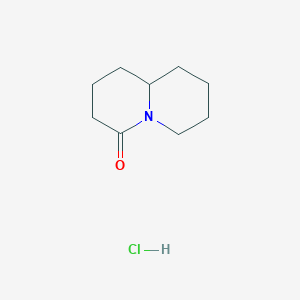
1-Decylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Decylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is composed of fused benzene and imidazole rings. The addition of a decyl group (a ten-carbon alkyl chain) to the benzimidazole structure enhances its hydrophobic properties, making it useful in various applications, particularly in materials science and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: 1-Decylbenzimidazole can be synthesized through the alkylation of benzimidazole. A common method involves the reaction of benzimidazole with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 1-Decylbenzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to benzimidazole or other derivatives.
Substitution: The decyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Benzimidazole or partially reduced intermediates.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
1-Decylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Its hydrophobic nature makes it useful in studying membrane interactions and as a probe in biological assays.
Medicine: Derivatives of benzimidazole, including this compound, are explored for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the formulation of materials with specific hydrophobic properties, such as coatings and surfactants.
作用機序
The mechanism of action of 1-decylbenzimidazole depends on its application:
Biological Systems: It may interact with cellular membranes due to its hydrophobic decyl chain, affecting membrane fluidity and function.
Chemical Reactions: As a ligand, it can coordinate with metal ions, influencing the reactivity and stability of metal complexes.
類似化合物との比較
Benzimidazole: The parent compound, lacking the decyl group, is less hydrophobic.
2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position, altering their chemical and physical properties.
Imidazole Derivatives: Compounds like 1-decylimidazole share similar structures but differ in the position of the nitrogen atoms.
Uniqueness: 1-Decylbenzimidazole’s unique feature is the decyl group, which imparts significant hydrophobicity, making it distinct from other benzimidazole derivatives. This property enhances its utility in applications requiring hydrophobic interactions, such as in membrane studies and material science.
特性
CAS番号 |
42032-45-1 |
|---|---|
分子式 |
C17H26N2 |
分子量 |
258.4 g/mol |
IUPAC名 |
1-decylbenzimidazole |
InChI |
InChI=1S/C17H26N2/c1-2-3-4-5-6-7-8-11-14-19-15-18-16-12-9-10-13-17(16)19/h9-10,12-13,15H,2-8,11,14H2,1H3 |
InChIキー |
KUQRQSRKUXHMPX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN1C=NC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)


![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)
![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)





![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
